molecular formula C15H12BrNO3 B1617714 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide CAS No. 337925-74-3

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide

Cat. No.: B1617714
CAS No.: 337925-74-3
M. Wt: 334.16 g/mol
InChI Key: MMOPIDSPFSNPKK-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide (CAS: 337925-74-3) is a benzamide derivative characterized by a central benzamide core substituted with a 4-bromophenyl group via an oxoethoxy linker. This compound has garnered attention in pharmacological research, particularly as a pharmacological chaperone (PC) for mutant β-glucocerebrosidase (Gcase) in Gaucher disease. Its structure enables binding to misfolded Gcase variants, stabilizing them and enhancing cellular trafficking and activity .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOPIDSPFSNPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354111
Record name 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337925-74-3
Record name 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of benzoic acid with an amine in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted benzamides.

Scientific Research Applications

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The bromophenyl group and oxoethoxy linkage play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Substituents Biological Activity Melting Point (°C) Key References
2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide 4-Bromophenyl, oxoethoxy, benzamide Pharmacological chaperone (Gaucher) Not reported [4, 13, 20]
NCGC607 (ML266) Iodophenyl, methyl(phenyl)amino Pharmacological chaperone (Gaucher) Not reported [10, 13]
2-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzamide 4-Methoxyphenyl, oxoethoxy Anti-inflammatory (potential) 178–180 [14]
N-(4-Bromophenyl)-2-(2,4-dioxoquinazolinyl)benzamide (3e) 4-Bromophenyl, dihydroquinazolinyl Not specified 261–263 [11]
N-[2-(4-Bromo-phenyl)-benzimidazolyl]benzamide (3j) 4-Bromophenyl, benzimidazolyl Anti-inflammatory, analgesic Not reported [17]
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenethyl Tranquilizing effects (hypothesized) 90 [6]

Physicochemical Properties

  • Melting Points :
    • Derivatives with electron-withdrawing groups (e.g., nitro in ’s 3g, m.p. 182–184°C) exhibit higher melting points than those with electron-donating groups (e.g., methoxy in 3i, m.p. 178–180°C). The target compound’s melting point is unreported but likely falls within this range .
  • Synthetic Yields :
    • Most benzamide derivatives in and show yields >80%, indicating robust synthetic protocols. The target compound’s synthesis () achieved 20% yield, suggesting optimization challenges due to steric hindrance from the bromophenyl group .

Structure-Activity Relationship (SAR) Insights

Substituent Effects :

  • Halogenated Phenyl Groups : Bromo and iodo substituents enhance hydrophobic interactions in protein binding (e.g., Gcase stabilization) .
  • Oxygen-Containing Groups : Methoxy or hydroxyl groups improve solubility and antioxidant capacity but may reduce membrane permeability .
  • Heterocyclic Additions : Benzimidazole or quinazolinyl moieties introduce diverse biological activities (e.g., anti-inflammatory, anticancer) .

Linker Modifications :

  • The oxoethoxy linker in the target compound balances flexibility and rigidity, optimizing binding to Gcase. Shorter or bulkier linkers (e.g., ethylene in Rip-B) may limit efficacy .

Biological Activity

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its structure includes a bromophenyl group, an oxoethoxy linkage, and a benzamide core, which contribute to its biological activity.

  • Molecular Formula : C24H22BrNO4
  • Molecular Weight : 460.34 g/mol

The biological activity of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide is primarily linked to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptors : The compound can modulate receptor activity, influencing signaling pathways associated with cancer progression and inflammation.

Pathways Involved

The compound is believed to influence several biochemical pathways:

  • Wnt/Frizzled Signaling Pathway : Dysregulation of this pathway is associated with various cancers. Compounds like 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide have been investigated for their ability to modulate this signaling pathway, potentially offering therapeutic benefits in cancer treatment .
  • Cyclooxygenase (COX) Pathway : The compound may affect the COX pathway, which is crucial in inflammation and cancer biology .

Anticancer Activity

Research has indicated that 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM across different cell lines, indicating moderate potency against cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A significant reduction in cell viability was observed at concentrations above 15 µM. Mechanistic studies suggested apoptosis as the primary mode of cell death.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory effects using a lipopolysaccharide (LPS) induced inflammation model.
    • Methodology : Macrophages were pre-treated with the compound before LPS stimulation.
    • Results : The compound reduced cytokine levels by approximately 50% compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Data Summary

PropertyValue
Molecular FormulaC24H22BrNO4
IC50 (MCF-7)15 µM
Cytokine Reduction (TNF-alpha)~50% decrease
Pathway TargetedWnt/Frizzled

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide
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